molecular formula C24H35N5O7 B14250251 L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- CAS No. 208183-74-8

L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl-

Katalognummer: B14250251
CAS-Nummer: 208183-74-8
Molekulargewicht: 505.6 g/mol
InChI-Schlüssel: VAVCALMWMFEKET-OFDCYSCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- is a peptide compound composed of the amino acids L-tyrosine, L-asparagine, L-proline, and L-isoleucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-tyrosine can lead to dopaquinone derivatives.

Wissenschaftliche Forschungsanwendungen

L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- has various applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Valyl-L-prolyl-L-proline (VPP)
  • L-Isoleucyl-L-prolyl-L-proline (IPP)

Uniqueness

L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of L-tyrosine and L-asparagine residues may offer unique binding affinities and biological activities compared to other peptides.

Eigenschaften

CAS-Nummer

208183-74-8

Molekularformel

C24H35N5O7

Molekulargewicht

505.6 g/mol

IUPAC-Name

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H35N5O7/c1-3-13(2)20(22(33)27-17(24(35)36)11-14-6-8-15(30)9-7-14)28-21(32)18-5-4-10-29(18)23(34)16(25)12-19(26)31/h6-9,13,16-18,20,30H,3-5,10-12,25H2,1-2H3,(H2,26,31)(H,27,33)(H,28,32)(H,35,36)/t13-,16-,17-,18-,20-/m0/s1

InChI-Schlüssel

VAVCALMWMFEKET-OFDCYSCDSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.